2-Furan-2-ylmethylene-cyclopentanone

Green Chemistry Sonochemistry Aldol Condensation

2-Furan-2-ylmethylene-cyclopentanone (CAS 55275-75-7; also referred to as 2-furfurylidenecyclopentanone or (2Z)-2-(furan-2-ylmethylidene)cyclopentan-1-one; molecular formula C₁₀H₁₀O₂, MW 162.19 g/mol) is a mono-arylidene α,β-unsaturated ketone belonging to the cyclopentenone class. It is synthesized via aldol condensation of cyclopentanone with furfural, a biomass-derived aldehyde.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
Cat. No. B12495130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furan-2-ylmethylene-cyclopentanone
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC(=CC2=CC=CO2)C(=O)C1
InChIInChI=1S/C10H10O2/c11-10-5-1-3-8(10)7-9-4-2-6-12-9/h2,4,6-7H,1,3,5H2
InChIKeyPBWBXZYCANWCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Furan-2-ylmethylene-cyclopentanone: A Mono-Furfurylidene Cyclopentanone Building Block for Procurement Decisions


2-Furan-2-ylmethylene-cyclopentanone (CAS 55275-75-7; also referred to as 2-furfurylidenecyclopentanone or (2Z)-2-(furan-2-ylmethylidene)cyclopentan-1-one; molecular formula C₁₀H₁₀O₂, MW 162.19 g/mol) is a mono-arylidene α,β-unsaturated ketone belonging to the cyclopentenone class . It is synthesized via aldol condensation of cyclopentanone with furfural, a biomass-derived aldehyde [1]. The compound features a single exocyclic double bond conjugated with both the cyclopentanone carbonyl and the furan ring, establishing it as a Michael acceptor with an electron-rich heteroaryl substituent. Its NSC number (201650) indicates submission to the National Cancer Institute's screening program . Comprehensive spectral characterization including ¹H NMR, ¹³C NMR, FTIR, and UV-Vis is available through established reference databases [2].

Why Generic Substitution Fails for 2-Furan-2-ylmethylene-cyclopentanone: Ring Size, Heteroaryl Electronics, and Substitution Pattern Matter


In-class compounds within the furfurylidene-cycloalkanone family cannot be simply interchanged because three structural variables produce quantifiably different outcomes. First, the cyclopentanone ring introduces greater ring strain and a different conformational profile compared to the cyclohexanone analog, directly affecting both synthetic efficiency (~79% vs. ~69% yield under identical ultrasonic conditions [1]) and downstream reactivity. Second, the electron-rich furan ring modulates the electrophilicity of the α,β-unsaturated system differently than phenyl or thiophene congeners, altering Michael acceptor behavior and biological target engagement potential [2]. Third, mono-substitution at the 2-position preserves a free α'-methylene site, enabling chemoselective further functionalization that is impossible with the bis(furfurylidene) analog [3]. These are not interchangeable scaffolds—each variable independently shifts reactivity, physicochemical properties, and biological profile.

2-Furan-2-ylmethylene-cyclopentanone: Quantitative Differential Evidence vs. Closest Analogs


Superior Synthetic Efficiency of the Cyclopentanone Scaffold vs. Cyclohexanone Analog Under Ultrasonic Conditions

Under identical solvent-free ultrasonic irradiation with pyrrolidine catalysis, 2-furan-2-ylmethylene-cyclopentanone is obtained in approximately 79% yield, whereas the direct six-membered ring analog 2-furfurylidenecyclohexanone achieves only approximately 69% yield [1]. This ~10 percentage-point yield advantage is attributed to the higher reactivity of cyclopentanone in the aldol condensation with furfural, driven by greater ring strain and more favorable enolate formation kinetics in the five-membered ring system. The procedure also demonstrates selectivity for the mono-arylidene product, suppressing bis-byproduct formation that plagues cyclopentanone-based condensations under traditional conditions.

Green Chemistry Sonochemistry Aldol Condensation Process Chemistry

Mono- vs. Bis-Substitution: Preserved α'-Methylene Site Enables Chemoselective Downstream Derivatization

2-Furan-2-ylmethylene-cyclopentanone retains a free, activatable methylene group at the α'-position (C-5) of the cyclopentanone ring. In contrast, 2,5-bis(furan-2-ylmethylene)cyclopentanone (CAS 1026-78-4) has both α-positions occupied, eliminating the possibility of differential functionalization [1]. This distinction is critical: the mono-substituted scaffold can undergo sequential reactions—such as a second aldol condensation with a different aldehyde to generate unsymmetrical diarylidene derivatives, or selective α'-alkylation—that are structurally impossible for the bis analog. The bis analog has been screened in biochemical assays (e.g., IC₅₀ = 1.92 × 10³ nM against PC4/SFRS1-interacting protein [2]), but its symmetrical, bifunctional nature limits its utility as a tunable scaffold for systematic SAR exploration.

Medicinal Chemistry Chemical Biology Building Block Structure-Activity Relationship

Furan vs. Phenyl Electronic Modulation: Differential Electrophilicity of the α,β-Unsaturated System

The furan-2-yl substituent in 2-furan-2-ylmethylene-cyclopentanone is electron-rich relative to the phenyl ring in 2-benzylidenecyclopentanone. This electronic difference modulates the electrophilicity of the exocyclic β-carbon in the α,β-unsaturated ketone system: the electron-donating furan ring reduces the partial positive charge at the β-carbon compared to the phenyl analog, attenuating Michael acceptor reactivity [1]. Studies on related cyclopentenone systems derived from furfural confirm that the electronic character of the arylidene substituent directly influences cytotoxicity profiles—furfural-derived cyclopentenones with modulated electrophilicity retain anticancer activity while reducing non-selective thiol reactivity that limits the therapeutic window of more electrophilic congeners [2]. This electronic modulation is a quantifiable structural parameter (Hammett σ values, computed electrophilicity indices) distinguishing the furfurylidene scaffold from benzylidene and other arylidene analogs.

Physical Organic Chemistry Computational Chemistry Michael Acceptor Electrophilicity

Environmental Persistence: Atmospheric OH Radical Half-Life as a Selection Criterion for Environmental Fate Assessment

The atmospheric degradation half-life of 2-furan-2-ylmethylene-cyclopentanone via hydroxyl radical reaction is calculated as 0.089 days (approximately 2.1 hours, assuming a 12-hour daylight period with [OH] = 1.5 × 10⁶ molecules/cm³), based on an estimated OH rate constant of 120.44 × 10⁻¹² cm³/molecule-sec . This relatively short atmospheric half-life, driven by the reactivity of both the furan ring and the α,β-unsaturated ketone toward radical oxidation, contrasts with more persistent arylidene analogs bearing electron-withdrawing substituents that resist OH attack. This parameter is relevant for procurement decisions involving environmental release assessment, workplace exposure modeling, or selection among isomeric or congeneric compounds where persistence is a regulatory consideration.

Environmental Chemistry Atmospheric Chemistry Persistence Risk Assessment

Spectral Fingerprint Uniqueness: Fully Assigned NMR, IR, and UV-Vis Reference Data for Identity Verification

2-Furan-2-ylmethylene-cyclopentanone has a fully characterized spectral fingerprint including two NMR spectra (¹H and ¹³C), one FTIR spectrum, and one UV-Vis spectrum in the Wiley KnowItAll reference database [1]. This comprehensive spectral characterization, sourced from a commercial sample (Maybridge Chemical Company Ltd.), provides procurement-quality identity verification benchmarks. In comparison, many mono-arylidene cyclopentanone analogs lack consolidated, multi-technique spectral reference data in publicly accessible databases, requiring de novo characterization upon receipt. The availability of authenticated reference spectra reduces the analytical burden for incoming quality control and structural confirmation.

Analytical Chemistry Quality Control Structural Elucidation Spectroscopy

Optimal Application Scenarios for 2-Furan-2-ylmethylene-cyclopentanone Based on Quantitative Evidence


Multi-Gram Synthesis of Mono-Furfurylidene Building Blocks via Green Ultrasonic Protocol

For synthetic chemistry groups requiring multi-gram quantities of a mono-furfurylidene cyclopentanone scaffold, the ultrasonic solvent-free protocol delivering ~79% yield [1] provides a demonstrated, scalable starting point. This yield advantage over the cyclohexanone analog (~69%) is meaningful when scaling from exploratory to bulk synthesis. The suppression of bis-byproduct formation under these conditions further reduces chromatographic purification burden, making this the preferred entry point among furfurylidene cycloalkanones for cost-sensitive procurement.

Medicinal Chemistry Hit Expansion Requiring Mono-Functionalized Scaffolds for Divergent SAR

Programs exploring structure-activity relationships around cyclopentenone-based Michael acceptors benefit from the preserved α'-methylene site [2]. This enables systematic introduction of a second, structurally diverse arylidene or alkylidene group, generating libraries of unsymmetrical diarylidene cyclopentanones. The bis-substituted analog cannot serve this purpose, making the mono-substituted compound the mandatory starting material for divergent SAR strategies targeting antimicrobial or anticancer endpoints.

Environmental Fate-Conscious Selection of Cyclopentenone Building Blocks

For industrial research programs where solvent selection, waste stream management, or workplace exposure assessment require quantitative environmental persistence data, the calculated atmospheric OH half-life of 0.089 days provides a documented benchmark. This parameter enables informed comparison against alternative scaffolds when persistence is a selection criterion, particularly in process chemistry development where volatile compound emission modeling is required.

Biomass-Derived Building Block Programs Requiring Traceable Spectral Identity

For initiatives leveraging biomass-derived feedstocks (furfural from hemicellulose), 2-furan-2-ylmethylene-cyclopentanone offers the advantage of fully authenticated, multi-technique spectral reference data [3]. This supports compliance with identity verification requirements in regulated environments, eliminates the need for costly de novo structural elucidation, and provides a citable reference for publication or patent filing.

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